![molecular formula C16H15N3O3S B2816112 2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide CAS No. 140617-14-7](/img/structure/B2816112.png)
2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide
Overview
Description
“2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide” is a chemical compound with the molecular formula C22H19N3O3S . It has an average mass of 405.470 Da and a monoisotopic mass of 405.114716 Da .
Synthesis Analysis
While specific synthesis methods for “2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide” were not found, similar compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their structures were determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using single crystal X-ray diffraction . The structural data reveal that the ligands in the cis-conformation attach to the platinum center and the complex has a slightly distorted square-planar geometry .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide” were not found, similar benzamide compounds have shown antioxidant activity, free radical scavenging, and metal chelating activity .Scientific Research Applications
- Glibenclamide is primarily used as an oral hypoglycemic agent for managing type 2 diabetes. It stimulates insulin release from pancreatic beta cells by blocking ATP-sensitive potassium channels, leading to increased insulin secretion. Its role in glycemic control has been well-established .
- Researchers have explored the cardiovascular effects of glibenclamide . It may protect against ischemic injury by modulating potassium channels and reducing infarct size. Additionally, it has vasodilatory properties and may impact blood pressure regulation .
- Studies suggest that glibenclamide has neuroprotective effects. It may reduce neuronal damage after stroke or traumatic brain injury by inhibiting inflammation and oxidative stress pathways .
- Glibenclamide has shown promise in cancer research. It inhibits tumor growth by affecting ion channels and promoting apoptosis. Researchers are investigating its potential as an adjunct therapy for certain cancers .
- Scientists have explored using glibenclamide in drug delivery systems. Its ability to target ATP-sensitive potassium channels makes it a candidate for targeted drug delivery to specific tissues or cells .
- Glibenclamide interacts with various ion channels, including sulfonylurea receptors (SURs) and transient receptor potential (TRP) channels. Researchers study its effects on channel function and modulation .
Antidiabetic Agent
Cardiovascular Research
Neuroprotection and Stroke
Cancer Research
Drug Delivery Systems
Ion Channel Research
properties
IUPAC Name |
2-[(4-methoxybenzoyl)carbamothioylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-22-11-8-6-10(7-9-11)15(21)19-16(23)18-13-5-3-2-4-12(13)14(17)20/h2-9H,1H3,(H2,17,20)(H2,18,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHUHWUWQLKPES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide |
Synthesis routes and methods
Procedure details
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